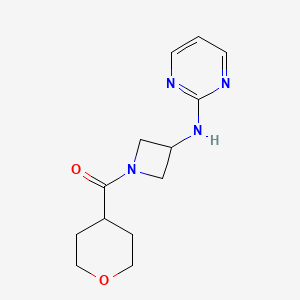

(3-(嘧啶-2-ylamino)氮杂环丁-1-yl)(四氢-2H-吡喃-4-yl)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in similar compounds can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .科学研究应用

Anticancer Activity

Abnormal alterations in the expression and biological function of retinoid X receptor alpha (RXRα) play a crucial role in cancer development. This compound has been explored as an RXRα antagonist with potential anticancer properties . Specifically:

Lung Cancer Research

Another derivative, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine , has been synthesized for lung cancer research. Its potency is being studied in comparison to aliphatic and aromatic chain variations .

Tyrosine Kinase Inhibition

Halogenated pyrrolo[2,3-d]pyrimidin derivatives have been investigated as tyrosine kinase inhibitors for effective anticancer therapies. These compounds hold promise for future clinical optimization .

未来方向

作用机制

Target of action

Compounds like “(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” often target specific enzymes or receptors in the body. For example, many pyrimidine derivatives are known to inhibit tyrosine kinases .

Mode of action

These compounds typically interact with their targets by binding to the active site, thereby inhibiting the function of the target. The specific interactions can involve hydrogen bonds, hydrophobic interactions, and π-π stacking .

Biochemical pathways

The inhibition of the target can affect various biochemical pathways. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis .

Result of action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway affected. In the case of tyrosine kinase inhibitors, the result can be the inhibition of cancer cell growth .

属性

IUPAC Name |

oxan-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-12(10-2-6-19-7-3-10)17-8-11(9-17)16-13-14-4-1-5-15-13/h1,4-5,10-11H,2-3,6-9H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFODTCJLXRRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(pyrimidin-2-ylamino)azetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol](/img/structure/B2393040.png)

![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)